molecular formula C9H15NO2 B1179191 Bodipy-verapamil CAS No. 137759-83-2

Bodipy-verapamil

Cat. No.: B1179191
CAS No.: 137759-83-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bodipy-verapamil (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene-verapamil) is a fluorescent derivative of verapamil, a calcium channel blocker and P-glycoprotein (P-gp/ABCB1) substrate. It was developed to study the activity of multidrug resistance (MDR) transporters in cancer cells . Unlike verapamil, which competitively inhibits P-gp-mediated drug efflux, this compound serves primarily as a fluorescent probe to visualize P-gp activity. In drug-sensitive cells, it accumulates in lysosomes, while in P-gp-expressing multidrug-resistant cells, it is rapidly effluxed . Its utility lies in real-time tracking of transporter activity and lysosomal imaging .

Properties

CAS No.

137759-83-2

Molecular Formula

C9H15NO2

Synonyms

Bodipy-verapamil

Origin of Product

United States

Comparison with Similar Compounds

Bodipy-verapamil belongs to a class of fluorescently tagged compounds used to study ABC transporters. Below, we compare its properties with key analogs:

Structural and Functional Analogues

Bodipy-Vinblastine
  • Substrate Specificity : Like this compound, it is a P-gp substrate but binds to a partially overlapping site with distinct nucleotide-dependent affinity shifts .
  • Transport Efficiency : Reduced by mutations in ABCB1’s Q-loops (e.g., Q347A/Q990A double mutant reduces transport to 38% of wild-type activity) .
BODIPY-Taxol
  • Substrate Efficiency : Poor P-gp substrate in B cells, with minimal efflux even in P-gp-expressing lymphocytes .
  • Cell-Type Variability : CD4+ T cells show intermediate efflux capacity compared to CD8+ T cells, suggesting cell-specific transporter interactions .
BODIPY-Prazosin
  • Transport Dependence : Efflux in CD8+ T cells involves both P-gp and MRP1, similar to this compound .
  • Inhibitor Sensitivity: Accumulation is unaffected by cyclosporine A (CsA), unlike this compound, which shows reduced uptake with CsA, hinting at an unknown CsA-sensitive importer .
Flutax-2
  • Binding Mechanism : Binds to a unique P-gp site unaffected by nucleotides or vanadate trapping, unlike this compound and Bodipy-vinblastine .
  • ATP Hydrolysis : Transport occurs without stimulating ATPase activity, indicating decoupling of binding and hydrolysis .
NBD-Cyclosporine A
  • Mutant Sensitivity : Transport is abolished in the 15Y P-gp mutant, similar to Bodipy-paclitaxel but contrasting with this compound, which retains partial activity in single Q-loop mutants .

Comparative Data Table

Compound P-gp Substrate Stimulates ATP Hydrolysis Transport Efficiency (WT vs. Mutants) Inhibitory Efficacy Key Applications
This compound Yes Yes Reduced in Q347A/Q990A (38% of WT) Low Lysosomal imaging, P-gp activity screening
Bodipy-vinblastine Yes Yes Abolished in 15Y mutant Moderate Binding site mapping
BODIPY-Taxol Weak No data Low in B cells (<20% efflux) None Cell-specific transport studies
BODIPY-Prazosin Yes Yes MRP1-dependent Low Dual transporter profiling
Flutax-2 Yes No Unaffected by nucleotides None ATP-independent transport studies
NBD-Cyclosporine A Yes Partial Abolished in 15Y mutant High Mutant transporter analysis

Key Research Findings

Differential Coupling to ATP Hydrolysis :

  • This compound and Bodipy-vinblastine require ATP hydrolysis for transport, while Flutax-2 is transported passively .
  • The 15Y P-gp mutant’s inability to transport Bodipy-vinblastine or NBD-cyclosporine A underscores the role of aromatic residues in substrate recognition .

Structural Determinants of Transport :

  • Q-loop mutations (e.g., Q347A/Q990A) impair this compound transport, highlighting the Q-loop’s role in coupling drug binding to ATPase activity .
  • In contrast, BODIPY-prazosin efflux relies on MRP1, indicating transporter redundancy in certain cell types .

Cell-Type and Transporter Specificity: this compound efflux by ABCB4 in nonraft membranes suggests broader substrate promiscuity among ABC transporters . CD8+ T cells exhibit higher P-gp activity for this compound than B cells, emphasizing microenvironmental influences on transporter function .

Pharmacological Limitations :

  • Despite structural similarity to verapamil, this compound lacks therapeutic efficacy as a competitive inhibitor, likely due to steric hindrance from the BODIPY moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.